3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol
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Overview
Description
3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a combination of chloro and fluoro substituents on a phenyl ring, linked to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol typically involves the following steps:
Formation of the Intermediate: The starting material, 3-chloro-4-fluoroacetophenone, is reacted with aluminum chloride to form a reactive intermediate.
Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution with hydrogen chloride to yield the corresponding chloro derivative.
Amination: The chloro derivative is then reacted with 1,3-propanediol to produce the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: The chloro and fluoro substituents on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biological Studies: It is used in studies investigating the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors
Mechanism of Action
The mechanism of action of 3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
3-Chloro-4-fluorophenylpropan-1-ol: Similar structure but lacks the amino group.
3-Chloro-4-fluoroaniline: Similar structure but lacks the propanol moiety.
3-Chloro-4-fluorophenylethylamine: Similar structure but lacks the propanol moiety.
Uniqueness: The presence of both chloro and fluoro substituents, along with the amino alcohol moiety, makes 3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol unique. This combination enhances its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H15ClFNO |
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Molecular Weight |
231.69 g/mol |
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-8(14-5-2-6-15)9-3-4-11(13)10(12)7-9/h3-4,7-8,14-15H,2,5-6H2,1H3 |
InChI Key |
NPTYFFKGAGGNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)NCCCO |
Origin of Product |
United States |
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